
2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile: is a chemical compound with the molecular formula C14H5N3O5 It is a derivative of fluorene, characterized by the presence of nitro groups at the 2 and 7 positions, a carbonyl group at the 9 position, and a nitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile typically involves the nitration of fluorene derivatives. One common method includes the following steps:
Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 7 positions.
Oxidation: The resulting 2,7-dinitrofluorene is then oxidized to form 2,7-dinitro-9-fluorenone.
Cyanation: Finally, the 9-fluorenone derivative undergoes a cyanation reaction to introduce the nitrile group at the 4 position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo further oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Reduction: 2,7-Diamino-9-oxo-9H-fluorene-4-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Further oxidized products, potentially leading to ring-opening reactions.
Scientific Research Applications
2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with proteins, DNA, or other cellular components. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
Uniqueness
2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
91599-01-8 |
|---|---|
Molecular Formula |
C14H5N3O5 |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
2,7-dinitro-9-oxofluorene-4-carbonitrile |
InChI |
InChI=1S/C14H5N3O5/c15-6-7-3-9(17(21)22)5-12-13(7)10-2-1-8(16(19)20)4-11(10)14(12)18/h1-5H |
InChI Key |
KPFCTSPVNYQSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=CC(=C23)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11699159.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699161.png)
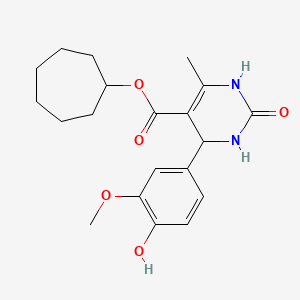
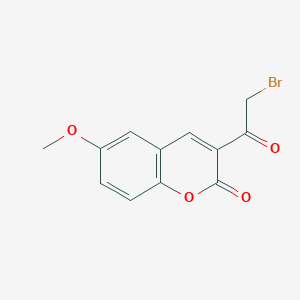

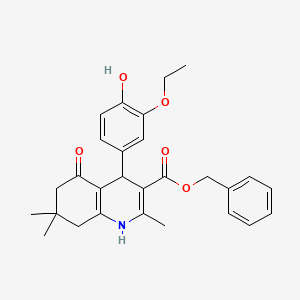
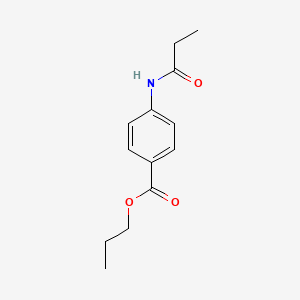
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)
![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)
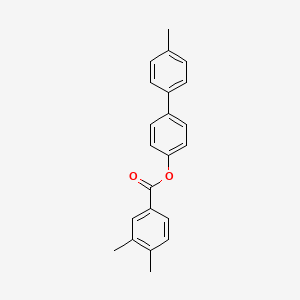
![[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11699231.png)
